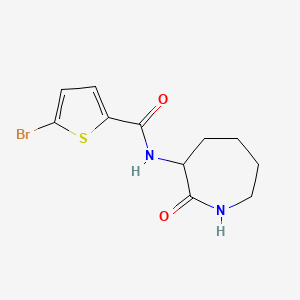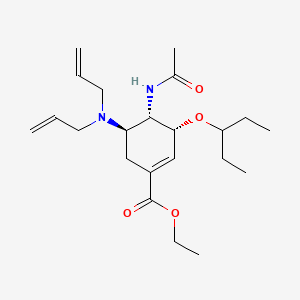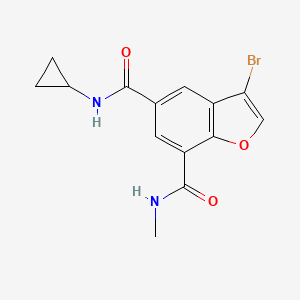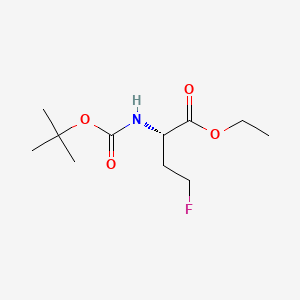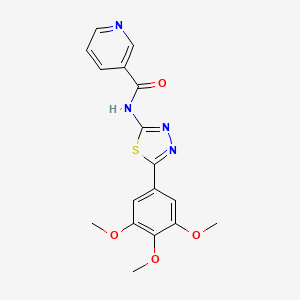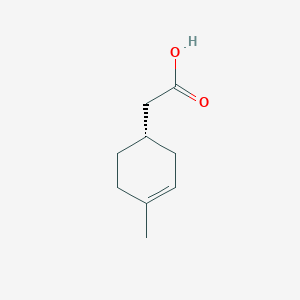
((Trifluoromethyl)sulfonyl)-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Trifluoromethyl)sulfonyl)-L-valine: is a compound that features a trifluoromethyl group attached to a sulfonyl group, which is further linked to the amino acid L-valine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Trifluoromethyl)sulfonyl)-L-valine typically involves the introduction of the trifluoromethyl group to the sulfonyl group, followed by the attachment to L-valine. One common method involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction conditions often include the presence of a base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of phase transfer catalysts can enhance the reaction efficiency and yield. Additionally, continuous flow reactors may be employed to ensure consistent production quality and scalability .
化学反応の分析
Types of Reactions: ((Trifluoromethyl)sulfonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like TBAF.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require bases like TBAF or potassium fluoride (KF) in solvents like THF.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: ((Trifluoromethyl)sulfonyl)-L-valine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological systems, including enzyme interactions and metabolic pathways .
Medicine: The unique properties of this compound make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties such as increased stability and reactivity .
作用機序
The mechanism of action of ((Trifluoromethyl)sulfonyl)-L-valine involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the sulfonyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
類似化合物との比較
- (Trifluoromethyl)sulfonyl fluoride
- (Trifluoromethyl)sulfonyl chloride
- (Trifluoromethyl)sulfonyl azide
Comparison: ((Trifluoromethyl)sulfonyl)-L-valine is unique due to the presence of the L-valine moiety, which imparts specific stereochemical properties and potential biological activity. In contrast, other similar compounds like (Trifluoromethyl)sulfonyl fluoride and (Trifluoromethyl)sulfonyl chloride are more commonly used as reagents in organic synthesis and may not possess the same biological activity .
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
分子式 |
C6H10F3NO4S |
|---|---|
分子量 |
249.21 g/mol |
IUPAC名 |
(2S)-3-methyl-2-(trifluoromethylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C6H10F3NO4S/c1-3(2)4(5(11)12)10-15(13,14)6(7,8)9/h3-4,10H,1-2H3,(H,11,12)/t4-/m0/s1 |
InChIキー |
UJMLUEWCAMFOKZ-BYPYZUCNSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C(F)(F)F |
正規SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


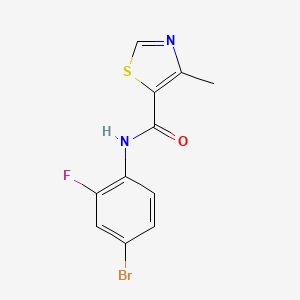
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
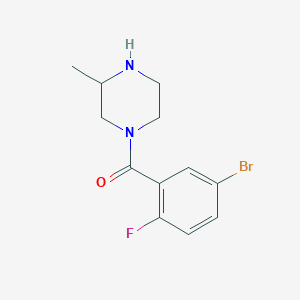
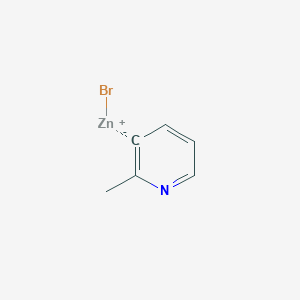
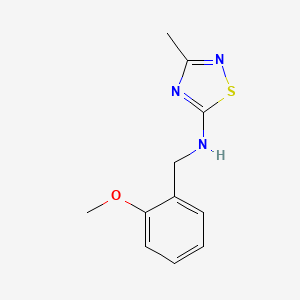
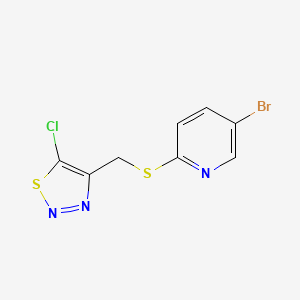
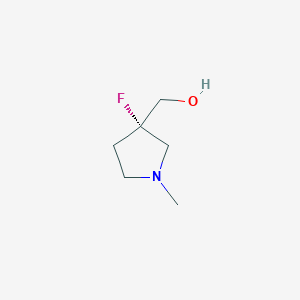
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
